molecular formula C25H54Cl2N4O3 B114138 Npc-15437 dihydrochloride selective prot ein kin CAS No. 141774-20-1

Npc-15437 dihydrochloride selective prot ein kin

Cat. No.: B114138
CAS No.: 141774-20-1
M. Wt: 529.6 g/mol
InChI Key: GTFUFMLQSIAASY-HTJANFELSA-N
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Description

Npc-15437 dihydrochloride selective prot ein kin is a versatile chemical compound used in diverse scientific research. Its unique structure allows for innovative applications, from drug development to molecular biology studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Npc-15437 dihydrochloride selective prot ein kin involves multiple steps. The starting materials typically include hexanamide derivatives and tridecanoylpiperidine. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include purification steps such as crystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Npc-15437 dihydrochloride selective prot ein kin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Npc-15437 dihydrochloride selective prot ein kin is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In studies involving protein interactions and enzyme inhibition.

    Medicine: As a potential drug candidate for treating various diseases.

    Industry: In the development of new materials and chemical processes

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. For example, it may inhibit protein kinase C by binding to its regulatory domain, thereby affecting cellular signaling pathways. This interaction can lead to changes in cellular functions and responses .

Comparison with Similar Compounds

Similar Compounds

    Lisdexamfetamine: A similar compound used in the treatment of attention-deficit/hyperactivity disorder (ADHD).

    NPC 15437: Another compound that inhibits protein kinase C and is used in cancer research

Uniqueness

Npc-15437 dihydrochloride selective prot ein kin is unique due to its specific structure, which allows for selective inhibition of protein kinase C and other molecular targets. This makes it a valuable tool in both basic and applied research .

Properties

IUPAC Name

2,6-diamino-N-[[(2S)-1-tridecanoylpiperidin-2-yl]methyl]hexanamide;hydrate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H50N4O2.2ClH.H2O/c1-2-3-4-5-6-7-8-9-10-11-18-24(30)29-20-15-13-16-22(29)21-28-25(31)23(27)17-12-14-19-26;;;/h22-23H,2-21,26-27H2,1H3,(H,28,31);2*1H;1H2/t22-,23?;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFUFMLQSIAASY-HTJANFELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(=O)N1CCCCC1CNC(=O)C(CCCCN)N.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC(=O)N1CCCC[C@H]1CNC(=O)C(CCCCN)N.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H54Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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